1-Adamantaneacetic acid

Catalog No.
S561532
CAS No.
4942-47-6
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantaneacetic acid

CAS Number

4942-47-6

Product Name

1-Adamantaneacetic acid

IUPAC Name

2-(1-adamantyl)acetic acid

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14)

InChI Key

AOTQGWFNFTVXNQ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)O

Synonyms

(Adamantan-1-yl)acetic Acid; (Tricyclo[3.3.1.13,7]dec-1-yl)acetic Acid; 1-(Carboxymethyl)adamantane; 1-Adamantylacetic Acid; NSC 310162; α-(1-Adamantyl)acetic Acid; 2-((3r,5r,7r)-adamantan-1-yl)acetic acid

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)O

Acylating Agent:

  • One primary use of 1-adamantaneacetic acid involves its role as an acylating agent. This means it can be used to attach an acetyl group (CH3CO-) to another molecule. A study published in the journal "International Journal of Peptide Research and Therapeutics" used 1-adamantaneacetic acid to modify the N-terminal (starting end) of a molecule called bradykinin, a peptide involved in various physiological processes []. This modification helped researchers understand the pharmacological characteristics of different bradykinin analogues.

Enzyme Inhibition:

  • Research has also investigated the potential of 1-adamantaneacetic acid as an enzyme inhibitor. A study published in "Biochimica et Biophysica Acta" found that 1-adamantaneacetic acid can inhibit the activity of an enzyme called chorismate mutase-prephenate dehydrogenase in the bacterium Escherichia coli []. This enzyme plays a crucial role in the synthesis of certain essential amino acids. Understanding how to inhibit this enzyme could have potential applications in developing new antibacterial strategies.

Other Potential Applications:

  • Additional research suggests that 1-adamantaneacetic acid may have other potential applications, including:
    • Inducing apoptosis (programmed cell death) in cancer cells [].
    • Acting as an antagonist for certain neurotransmitters like acetylcholine and serotonin [].

1-Adamantaneacetic acid, also known as 1-adamantylacetic acid, is a carboxylic acid with a cage-like adamantane structure attached to the acetic acid group []. It is a white crystalline solid at room temperature [].

The origin of this compound is likely through synthetic methods in a laboratory setting. Scientific research has explored its use as a chemical tool for studying biological processes and as a potential drug candidate [, ].


Molecular Structure Analysis

The key feature of 1-Adamantaneacetic acid is its unique structure. It combines a rigid adamantane moiety (tricyclo[3.3.1.1^3,7]decane) with a carboxylic acid functional group (COOH) []. The adamantane core provides a bulky and hydrophobic (water-repelling) character, while the carboxylic acid group contributes to potential hydrogen bonding and water solubility [].


Chemical Reactions Analysis

Specific details about the synthesis of 1-Adamantaneacetic acid are not readily available in scientific literature. However, the presence of an acetic acid group suggests it could be synthesized through reactions involving acetic anhydride or malonic acid derivatives with an adamantane precursor [].

One documented application of 1-Adamantaneacetic acid involves its use as an acylating agent. In a study, it was used to modify the N-terminal region of bradykinin, a small peptide involved in inflammation []. The specific reaction involves the formation of an amide bond between the carboxylic acid group of 1-Adamantaneacetic acid and the amine group of the modified bradykinin peptide [].


Physical And Chemical Properties Analysis

  • Solid state at room temperature: The presence of the rigid adamantane core suggests a relatively high melting point.
  • Limited water solubility: The hydrophobic adamantane moiety might limit water solubility, while the carboxylic acid group could offer some degree of water interaction.
  • Solubility in organic solvents: The compound is likely soluble in organic solvents like dichloromethane or chloroform due to the combined hydrophobic and slightly polar nature of its structure.

One documented instance of 1-Adamantaneacetic acid's mechanism of action involves its inhibitory effect on chorismate mutase-prephenate dehydrogenase, an enzyme crucial for bacterial amino acid biosynthesis []. The study suggests that the compound might interact with the active site of the enzyme, hindering its activity []. More research is needed to fully understand the detailed mechanism of this inhibition.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4942-47-6

Wikipedia

1-Adamantaneacetic acid

Dates

Modify: 2023-08-15
Neklesa et al. Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins. Nature Chemical Biology, doi: 10.1038/nchembio.597, published online 3 July 2011 http://www.nature.com/naturechemicalbiology

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